Protac(H-pgds)-7 belongs to the class of bifunctional small molecules known as PROTACs. These compounds are characterized by their ability to induce the ubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome system. The compound was synthesized and evaluated for its efficacy in degrading hematopoietic prostaglandin D synthase and was found to exhibit potent activity with a degradation concentration 50 (DC50) value of 17.3 picomolar .
The synthesis of Protac(H-pgds)-7 involves several key steps, primarily focusing on the conjugation of TFC-007 with cereblon ligands. The synthetic route includes:
The detailed synthetic pathways were documented in a series of tables outlining reactants, yields, and conditions used during synthesis.
The molecular structure of Protac(H-pgds)-7 is characterized by its bifunctional nature, consisting of:
The structural integrity and stability of Protac(H-pgds)-7 were analyzed using molecular dynamics simulations. These studies indicated that the compound forms a stable ternary complex with both its target protein and cereblon, essential for its degradation activity .
Protac(H-pgds)-7 operates through a series of chemical reactions leading to the targeted degradation of hematopoietic prostaglandin D synthase:
These steps highlight the mechanism by which Protac(H-pgds)-7 exerts its effects at a molecular level .
The mechanism of action for Protac(H-pgds)-7 involves:
Data from studies indicate that this process significantly reduces levels of hematopoietic prostaglandin D synthase in treated cells .
Protac(H-pgds)-7 is described as having high solubility in biological media due to its design as a small molecule PROTAC.
The chemical properties include:
Analytical techniques such as mass spectrometry have been employed to confirm its structure and purity during synthesis .
Protac(H-pgds)-7 has several potential applications in scientific research and therapeutic development:
PROTAC(H-PGDS)-7 (chemical name: N-[4-[4-[[4-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-1-piperazinyl]carbonyl]-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide; CAS: 2761281-50-7) is a heterobifunctional degrader with a molecular weight of 742.79 Da (C₄₀H₃₈N₈O₇) [2] [4]. Its architecture covalently links two pharmacophores:
Table 1: Key Components of PROTAC(H-PGDS)-7
Component | Role | Binding Target | Affinity |
---|---|---|---|
TFC-007 moiety | Target protein ligand | H-PGDS active site | IC₅₀ = 211.2 nM |
Pomalidomide moiety | E3 ligase recruiter | Cereblon | Kd ≈ µM range |
Direct conjugation | Linkerless tether | Ternary complex stabilizer | N/A |
This design enables PROTAC(H-PGDS)-7 to simultaneously engage H-PGDS and Cereblon, forming a ternary complex that triggers ubiquitin-dependent proteasomal degradation of H-PGDS [1] [3].
The absence of a traditional linker between TFC-007 and pomalidomide is a deliberate innovation to maximize degradation efficiency. Key advantages include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7